2-(aminooxy)-N-(4-chlorophenyl)propanamide
Overview
Description
2-(aminooxy)-N-(4-chlorophenyl)propanamide is an organic compound that features an aminooxy functional group attached to a propanamide backbone, with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)-N-(4-chlorophenyl)propanamide typically involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride to form 4-chlorobenzohydroxamic acid. This intermediate is then reacted with 2-bromo-1-propanol to yield the desired compound. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(aminooxy)-N-(4-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(aminooxy)-N-(4-chlorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes with aminooxy-sensitive active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(aminooxy)-N-(4-chlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminooxy)-N-(4-bromophenyl)propanamide
- 2-(aminooxy)-N-(4-fluorophenyl)propanamide
- 2-(aminooxy)-N-(4-methylphenyl)propanamide
Uniqueness
2-(aminooxy)-N-(4-chlorophenyl)propanamide is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s stability and specificity in biological systems.
Properties
IUPAC Name |
2-aminooxy-N-(4-chlorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(14-11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTOAUDNQNSJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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